((3R,3AR,6R,6AR)-6-(4-((4-Guanidinophenyl)methylcarbamoyl)piperazine-1-carbonyl)oxy-2,3,3A,5,6,6A-hexahydrofuro(3,2-B)furan-3-YL) 4-((4-guanidinophenyl)methylcarbamoyl)piperazine-1-carboxylate
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Overview
Description
APC-2059 is a small molecule drug that functions as a tryptase inhibitor. Tryptase is a serine protease predominantly found in mast cells, and it plays a significant role in inflammatory processes. APC-2059 has been investigated for its potential therapeutic applications in treating conditions such as ulcerative colitis and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APC-2059 involves multiple steps. The process begins with the protection of 4-aminobenzylamine as the tert-butyl carbamate. This intermediate is then heated with cyanamide to afford guanidine. The Boc protecting group is removed using trifluoroacetic acid to yield 4-guanidinobenzylamine. This compound is then condensed with 4-Boc-piperazine-1-carbonyl chloride, followed by deprotection to give the final product .
Industrial Production Methods: Industrial production of APC-2059 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: APC-2059 primarily undergoes substitution reactions due to the presence of reactive functional groups such as guanidine and piperazine. It can also participate in complexation reactions with tryptase, forming a stable inhibitor-enzyme complex .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include cyanamide and trifluoroacetic acid.
Complexation Reactions: These reactions typically occur under physiological conditions, with the enzyme tryptase acting as the reactant.
Major Products: The major product of the reaction between APC-2059 and tryptase is a stable inhibitor-enzyme complex, which effectively inhibits the activity of tryptase .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition mechanisms.
Biology: Investigated for its role in modulating mast cell activity and inflammatory responses.
Mechanism of Action
APC-2059 exerts its effects by inhibiting the activity of tryptase. It binds to the active site of tryptase, forming a stable inhibitor-enzyme complex. This binding prevents tryptase from interacting with its natural substrates, thereby reducing inflammation and other related symptoms . The molecular targets involved include the active sites of tryptase, which are crucial for its enzymatic activity .
Comparison with Similar Compounds
Uniqueness of APC-2059: APC-2059 is unique in its high specificity and potency as a tryptase inhibitor. Its ability to form a stable inhibitor-enzyme complex with tryptase makes it a promising candidate for treating inflammatory conditions. Additionally, its synthetic route and industrial production methods are well-established, facilitating large-scale production .
Properties
CAS No. |
314777-14-5 |
---|---|
Molecular Formula |
C32H44N10O6 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
[(3R,3aR,6R,6aR)-6-[4-[[4-(diaminomethylideneamino)phenyl]methyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C32H44N10O6/c33-29(34)37-23-5-1-21(2-6-23)17-39-9-13-41(14-10-39)31(43)47-25-19-45-28-26(20-46-27(25)28)48-32(44)42-15-11-40(12-16-42)18-22-3-7-24(8-4-22)38-30(35)36/h1-8,25-28H,9-20H2,(H4,33,34,37)(H4,35,36,38)/t25-,26-,27-,28-/m1/s1 |
InChI Key |
ZHDSRRKNLDCSQJ-BIYDSLDMSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3CO[C@H]4[C@@H]3OC[C@H]4OC(=O)N5CCN(CC5)CC6=CC=C(C=C6)N=C(N)N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)CC6=CC=C(C=C6)N=C(N)N |
Origin of Product |
United States |
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